L-158809

Radioligand binding AT1 receptor affinity Comparative pharmacology

L-158809: High-purity (≥98%) AT1 antagonist with subnanomolar affinity (IC50 0.3 nM) and >33,000-fold AT1/AT2 selectivity. Offers 180-fold greater potency than losartan and insurmountable antagonism for mechanistic studies. Optimized for radioligand binding, chronic in vivo dosing, and AT1-specific pathway dissection. For preclinical research only.

Molecular Formula C24H23N7
Molecular Weight 409.5 g/mol
CAS No. 133240-46-7
Cat. No. B1673695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-158809
CAS133240-46-7
SynonymsL 158809;  L-158809;  L158809;  L-158,809; 
Molecular FormulaC24H23N7
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C
InChIInChI=1S/C24H23N7/c1-4-21-26-22-15(2)13-16(3)25-24(22)31(21)14-17-9-11-18(12-10-17)19-7-5-6-8-20(19)23-27-29-30-28-23/h5-13H,4,14H2,1-3H3,(H,27,28,29,30)
InChIKeyYFWXFHNZGKNDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-158809 (CAS 133240-46-7): A High-Potency AT1-Selective Angiotensin II Receptor Antagonist for Preclinical Research


L-158809 (5,7-dimethyl-2-ethyl-3-[[2′-(1H-tetrazol-5yl)[1,1′]-biphenyl-4-yl]-methyl]-3H-imidazo[4,5-b]pyridine) is a nonpeptide angiotensin II type 1 (AT1) receptor antagonist developed by Merck Research Laboratories as a research tool compound [1]. It belongs to the imidazo[4,5-b]pyridine class of AT1 antagonists and is structurally distinct from the clinically approved biphenyl-tetrazole sartans [2]. L-158809 exhibits competitive binding to AT1 receptors with subnanomolar affinity and demonstrates >10,000-fold selectivity over the AT2 receptor subtype [1][3]. The compound is not approved for clinical use and is supplied exclusively for preclinical pharmacological investigations requiring high-potency AT1 receptor blockade [2].

L-158809 Procurement Justification: Why Losartan or EXP3174 Cannot Substitute in High-Resolution AT1 Pharmacology Studies


Although losartan, EXP3174, candesartan, and L-158809 all target the AT1 receptor, they exhibit substantial quantitative differences in binding affinity, in vivo potency, and functional antagonism characteristics that preclude direct substitution in research protocols. L-158809 demonstrates IC50 values 180-fold lower than losartan and 20-fold lower than EXP3174 in identical rabbit aortic binding assays [1]. In vivo, L-158809 is 10- to 100-fold more potent than losartan and approximately 3-fold more potent than EXP3174 in conscious rat models [2]. Furthermore, L-158809 behaves as an insurmountable antagonist in functional tissue assays, whereas losartan exhibits surmountable competitive antagonism—a fundamental pharmacological distinction with direct implications for experimental design and data interpretation [3]. For studies requiring maximum AT1 receptor occupancy with minimal compound mass, or investigations into insurmountable versus surmountable antagonism mechanisms, generic substitution would introduce confounding variables that compromise experimental validity.

L-158809 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Losartan, EXP3174, and Candesartan


Rabbit Aortic AT1 Receptor Binding: L-158809 IC50 = 0.3 nM vs. Losartan IC50 = 54 nM (180-Fold Higher Potency)

In direct head-to-head radioligand binding assays using rabbit aortic membranes and [125I]Sar1Ile8-AII as the radioligand, L-158809 exhibited an IC50 of 0.3 nM, whereas losartan (DuP-753) exhibited an IC50 of 54 nM under identical experimental conditions [1]. EXP3174, the active metabolite of losartan, demonstrated an intermediate IC50 of 6 nM [1]. L-158809 thus displays 180-fold higher binding affinity than losartan and 20-fold higher affinity than EXP3174 in the same assay system [1].

Radioligand binding AT1 receptor affinity Comparative pharmacology

In Vivo Oral Potency in Conscious Rats: L-158809 ED50 = 23 μg/kg p.o. vs. Losartan 10- to 100-Fold Higher Dosing Requirement

In conscious normotensive rats, L-158809 inhibited angiotensin II (0.1 μg/kg i.v.)-induced pressor responses with an oral ED50 of 23 μg/kg and an intravenous ED50 of 29 μg/kg [1]. Comparative analysis from the same study established that L-158809 was 10 to 100 times more potent than losartan and approximately 3 times more potent than EXP3174 across both rats and rhesus monkeys [1]. In rhesus monkeys, L-158809 demonstrated intravenous potency of 10 μg/kg and oral potency of approximately 100 μg/kg [1].

In vivo pharmacology Oral bioavailability Antihypertensive efficacy

Insurmountable Antagonism: L-158809 Reduces Maximal Ang II Contraction vs. Losartan Surmountable Competitive Profile

In rabbit aortic contraction assays, L-158809 produced concentration-related rightward shifts in angiotensin II response curves and reduced the maximal contractile response—the defining characteristic of insurmountable antagonism [1]. By contrast, losartan (DuP 753) produced parallel rightward shifts without affecting maximal response, consistent with surmountable (competitive) antagonism [1]. EXP3174 and candesartan also exhibited insurmountable antagonism in this assay system, placing L-158809 in the insurmountable antagonist subclass [1]. Washout experiments demonstrated that L-158809 inhibition was not readily reversed, whereas losartan showed complete recovery within 2 hours [1].

Functional antagonism Vascular contraction Insurmountable antagonism

AT1/AT2 Selectivity Ratio: L-158809 AT2 IC50 ≥10 μM vs. AT1 IC50 = 0.3 nM (>33,000-Fold Selectivity)

L-158809 demonstrated exceptionally high selectivity for the AT1 receptor subtype, with an AT2 receptor IC50 of greater than or equal to 10 μM compared to an AT1 IC50 of 0.3 nM in rabbit aortic membranes [1]. This corresponds to a selectivity ratio exceeding 33,000-fold in favor of AT1 over AT2. Database entries corroborate this selectivity profile, with pKi (rat AT1) = 9.35 versus pIC50 (rat AT2) ranging from 4.3 to 7.43 [2]. For reference, class-level data indicate that clinical sartans such as candesartan and olmesartan also exhibit high AT1 selectivity, with AT1 inhibition potency approximately 10,000-fold higher than AT2 inhibition potency [3]. L-158809 meets or exceeds this class benchmark.

Receptor selectivity AT2 receptor Off-target profiling

CNS-Penetrant Antihypertensive Effect: L-158809 and Losartan Produce ≤40 mmHg BP Reduction in SHR with 18-Hour Onset Delay

Following intracerebroventricular (icv) administration in 15-18 week old spontaneously hypertensive rats (SHR), both L-158809 and losartan induced long-lived (days) significant blood pressure reductions of ≤40 mmHg, with effects manifesting only 18 hours after injection [1]. EXP3174 (icv) and PD-123177 (AT2-selective) did not affect blood pressure in this model [1]. The delayed onset and prolonged duration of both L-158809 and losartan, but not EXP3174, suggests the formation of an active metabolite distinct from EXP3174 or involvement of a receptor mechanism with atypical pharmacology [1]. L-158809 and losartan demonstrated equivalent efficacy and temporal profiles in this specific CNS paradigm.

Central nervous system Spontaneously hypertensive rat Intracerebroventricular administration

Ang II-Induced Apoptosis Inhibition in Alveolar Epithelial Cells: L-158809 IC50 = 10⁻¹² M vs. Losartan IC50 = 10⁻¹¹ M

In primary rat alveolar epithelial cells (AEC), both L-158809 and losartan inhibited angiotensin II-induced apoptosis by 90% at concentrations of 10⁻⁸ M and 10⁻⁷ M, respectively [1]. The inhibition was concentration-dependent, with L-158809 demonstrating an IC50 of 10⁻¹² M (1 pM) compared to losartan's IC50 of 10⁻¹¹ M (10 pM) in the same primary cell assay [1]. L-158809 thus exhibited a 10-fold higher potency than losartan in this apoptosis model. AT2-selective antagonists PD-123319 and PD-126055 failed to block ANG II-induced apoptosis in either A549 cells or primary rat AEC, confirming AT1-specific mediation of the apoptotic response [1].

Apoptosis Alveolar epithelial cells Lung injury

L-158809 Optimal Research Applications: Where Quantitative Differentiation Drives Experimental Value


High-Sensitivity Radioligand Binding Assays Requiring Subnanomolar AT1 Receptor Occupancy

L-158809 is optimally suited for radioligand binding studies where maximum AT1 receptor occupancy must be achieved with minimal compound concentration. With an IC50 of 0.3 nM in rabbit aortic membranes—180-fold lower than losartan (54 nM) and 20-fold lower than EXP3174 (6 nM) [1]—L-158809 enables complete receptor blockade at concentrations that minimize non-specific binding and off-target interactions. This property is particularly valuable when using [125I]-labeled angiotensin II analogs or when performing competition binding assays requiring a high-affinity unlabeled competitor. Tritiated L-158809 has been synthesized as a selective radioligand for AT1 receptor studies [2], further supporting its utility in receptor pharmacology investigations.

Insurmountable Antagonism Mechanistic Studies in Vascular and Smooth Muscle Preparations

For researchers investigating the mechanistic distinction between surmountable and insurmountable AT1 antagonism, L-158809 provides a well-characterized insurmountable antagonist tool. In rabbit aortic contraction assays, L-158809 produces concentration-dependent reductions in maximal Ang II response—the hallmark of insurmountable antagonism—whereas losartan exhibits surmountable competitive antagonism with full Emax preservation [3]. The slow washout kinetics and prolonged receptor occupancy of L-158809 make it the appropriate selection for studies examining receptor internalization, slow dissociation kinetics, or functional antagonism duration. This insurmountable profile aligns L-158809 with candesartan and EXP3174 while distinguishing it from losartan, enabling comparative pharmacological studies across antagonist subclasses [3].

Low-Dose Chronic In Vivo Studies Requiring High Oral Potency and Extended Duration

L-158809 is indicated for chronic in vivo studies where oral dosing convenience and extended duration of action are critical. With an oral ED50 of 23 μg/kg in rats—10- to 100-fold more potent than losartan and approximately 3-fold more potent than EXP3174 [4]—L-158809 achieves therapeutic AT1 blockade at substantially lower doses. The compound's duration of action exceeds 6 hours following single oral or intravenous administration in rats [4]. This potency advantage reduces compound consumption, minimizes vehicle-related artifacts, and facilitates long-term treatment protocols such as the 12-week cardiac remodeling studies conducted in mice at 3-4 mg/kg/day [5] or endothelial dysfunction models demonstrating improved acetylcholine relaxation at 30 mg/kg/day dosing [6].

AT1/AT2 Pathway Discrimination Studies Requiring High Selectivity with Minimal AT2 Cross-Reactivity

L-158809 is ideally suited for experiments designed to dissect AT1-specific from AT2-mediated signaling pathways. The compound exhibits an AT2 IC50 of ≥10 μM compared to an AT1 IC50 of 0.3 nM, yielding a selectivity ratio exceeding 33,000-fold [1]. This high selectivity ensures that observed pharmacological effects can be confidently attributed to AT1 receptor blockade. In experimental systems where AT2 receptors may modulate responses—such as renal vasculature under nitric oxide synthase inhibition [7] or uterine vascular beds [8]—L-158809 provides a clean AT1 blockade tool that can be paired with AT2-selective antagonists (e.g., PD-123319) for rigorous receptor subtyping studies. The compound's selectivity profile meets or exceeds the ~10,000-fold AT1 selectivity benchmark of clinical sartans [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-158809

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.